molecular formula C18H17ClN2O5 B2787388 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide CAS No. 1396786-59-6

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide

Cat. No.: B2787388
CAS No.: 1396786-59-6
M. Wt: 376.79
InChI Key: CKCXQHNHLMDAJP-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chlorophenyl oxalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide exerts its effects involves:

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-18(24,11-6-7-14-15(8-11)26-10-25-14)9-20-16(22)17(23)21-13-5-3-2-4-12(13)19/h2-8,24H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCXQHNHLMDAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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